molecular formula C7H12N2O2 B098938 Methylnioxime CAS No. 18310-19-5

Methylnioxime

Cat. No.: B098938
CAS No.: 18310-19-5
M. Wt: 156.18 g/mol
InChI Key: GJADLHDOELLEFC-UHFFFAOYSA-N
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Description

Methylnioxime is an organic compound with the molecular formula C7H12N2O2. It is a derivative of 1,2-cyclohexanedione, where the dioxime functional group is present. This compound is known for its chelating properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylnioxime can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oximation processes, where the reaction conditions are optimized for yield and purity. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

Methylnioxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

    Reduction: Reduction reactions can convert the dioxime group to amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the dioxime group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oximes and other oxidized derivatives.

    Reduction: Amines and reduced forms of the compound.

    Substitution: Substituted cyclohexanedione derivatives.

Scientific Research Applications

Methylnioxime has several scientific research applications:

Mechanism of Action

The mechanism of action of Methylnioxime involves its ability to form stable complexes with metal ions. The dioxime groups act as ligands, binding to metal ions and forming chelates. This property is exploited in various applications, including metal ion detection and corrosion inhibition .

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexanedione: The parent compound without the dioxime groups.

    1,3-Cyclohexanedione: An isomer with different positioning of the carbonyl groups.

    1,4-Cyclohexanedione: Another isomer with carbonyl groups at the 1 and 4 positions.

Uniqueness

Methylnioxime is unique due to its dioxime functional groups, which provide strong chelating properties. This makes it particularly useful in applications requiring metal ion complexation and detection .

Properties

CAS No.

18310-19-5

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(NE)-N-[(2E)-2-hydroxyimino-4-methylcyclohexylidene]hydroxylamine

InChI

InChI=1S/C7H12N2O2/c1-5-2-3-6(8-10)7(4-5)9-11/h5,10-11H,2-4H2,1H3/b8-6+,9-7+

InChI Key

GJADLHDOELLEFC-UHFFFAOYSA-N

Isomeric SMILES

CC1CCC(=C(C1)NO)N=O

SMILES

CC1CCC(=NO)C(=NO)C1

Canonical SMILES

CC1CCC(=C(C1)NO)N=O

Synonyms

1,2-Cyclohexanedione, 4-methyl-, dioxime

Origin of Product

United States

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